N-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-quinoxalinyl}benzenesulfonamide
Overview
Description
WAY-601017 is a chemical compound known for its role as a phosphatidylinositol 3-kinase inhibitor. This compound has a molecular formula of C25H22N6O3S and a molecular weight of 486.55 g/mol . It is primarily used in scientific research due to its ability to inhibit specific enzymes involved in cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-601017 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds typically involve:
Formation of the core structure: This step often includes the use of aromatic compounds and heterocyclic chemistry.
Functional group modifications: Introduction of specific functional groups necessary for the compound’s activity.
Purification: Techniques such as recrystallization, chromatography, and other purification methods to achieve high purity.
Industrial Production Methods
Industrial production of WAY-601017 would likely follow similar synthetic routes but on a larger scale. This involves:
Scaling up reactions: Using larger reactors and optimizing reaction conditions for higher yields.
Quality control: Ensuring the compound meets stringent purity and quality standards.
Safety measures: Implementing safety protocols to handle potentially hazardous chemicals and reactions.
Chemical Reactions Analysis
Types of Reactions
WAY-601017 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
WAY-601017 is widely used in scientific research, particularly in the fields of:
Chemistry: Studying enzyme inhibition and reaction mechanisms.
Biology: Investigating cellular signaling pathways and their regulation.
Medicine: Exploring potential therapeutic applications, particularly in cancer research where phosphatidylinositol 3-kinase inhibitors are of interest.
Industry: Potential applications in the development of new pharmaceuticals and biochemical tools.
Mechanism of Action
WAY-601017 exerts its effects by inhibiting phosphatidylinositol 3-kinase, an enzyme involved in the phosphatidylinositol signaling pathway. This inhibition disrupts the signaling cascade, affecting various cellular processes such as growth, proliferation, and survival. The molecular targets include specific isoforms of phosphatidylinositol 3-kinase, and the pathways involved are critical for cell function and regulation .
Comparison with Similar Compounds
Similar Compounds
LY294002: Another phosphatidylinositol 3-kinase inhibitor with a different structure but similar inhibitory activity.
Wortmannin: A natural product that also inhibits phosphatidylinositol 3-kinase but with a different mechanism of action.
PI-103: A synthetic inhibitor with broader specificity for different isoforms of phosphatidylinositol 3-kinase.
Uniqueness
WAY-601017 is unique due to its specific structure and high potency as a phosphatidylinositol 3-kinase inhibitor. Its selectivity and effectiveness make it a valuable tool in research, particularly in studies focused on cellular signaling and cancer therapy.
Properties
IUPAC Name |
N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3S/c1-17-22(25(32)31(30(17)2)18-11-5-3-6-12-18)28-23-24(27-21-16-10-9-15-20(21)26-23)29-35(33,34)19-13-7-4-8-14-19/h3-16H,1-2H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDPLYAVINTGMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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